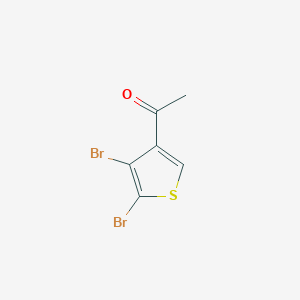

1-(4,5-Dibromothiophen-3-yl)ethanone

Description

1-(4,5-Dibromothiophen-3-yl)ethanone is a brominated thiophene derivative characterized by a ketone functional group at the 3-position and bromine substituents at the 4- and 5-positions of the thiophene ring. Its molecular formula is C₆H₄Br₂OS, with a molecular weight of 292.97 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates electrophilic substitution reactions. The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocyclic frameworks .

Properties

Molecular Formula |

C6H4Br2OS |

|---|---|

Molecular Weight |

283.97 g/mol |

IUPAC Name |

1-(4,5-dibromothiophen-3-yl)ethanone |

InChI |

InChI=1S/C6H4Br2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3 |

InChI Key |

LJCYVAWOEDWAGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CSC(=C1Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dibromothiophen-3-yl)ethanone can be synthesized through various synthetic routesFor example, 4,5-dibromothiophene can be reacted with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(4,5-dibromothiophen-3-yl)ethanone .

Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including bromination and acylation reactions, under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dibromothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.

Oxidation Products: Carboxylic acids or other oxidized derivatives of the ethanone group.

Reduction Products: Alcohols or other reduced derivatives of the ethanone group.

Scientific Research Applications

1-(4,5-Dibromothiophen-3-yl)ethanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of biological systems and as a probe in biochemical assays.

Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4,5-dibromothiophen-3-yl)ethanone depends on its specific application

Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors and modulate their activity.

Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(6-Bromo-3-pyridyl)ethanone ()

- Structure : Features a pyridine ring with a bromine at the 6-position and a ketone at the 3-position.

- Key Differences :

- The pyridine ring introduces nitrogen, increasing polarity and basicity compared to the sulfur-containing thiophene in the target compound.

- Bromine’s position on pyridine alters regioselectivity in coupling reactions. For example, Suzuki reactions with this compound favor C-2/C-4 positions due to nitrogen’s electron-withdrawing effects, whereas bromines on thiophene direct reactivity to C-3/C-5 positions .

b. 1-(3-Methyl-benzofuran-2-yl)-ethanone (Neroli One, )

- Structure : Benzofuran ring with a methyl group at the 3-position and a ketone at the 2-position.

- Key Differences :

c. 1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone ()

- Structure: Phenolic acetophenone with methoxy and hydroxyl groups.

- Key Differences: Electron-donating methoxy/hydroxyl groups reduce electrophilic reactivity compared to electron-withdrawing bromines. This compound exhibits antioxidant properties due to phenolic hydroxyls, whereas the dibromothiophene derivative is more suited for halogen-bond-driven interactions in catalysis .

d. 1-(1,3-Benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethanone ()

- Structure : Biphenyl system with benzodioxole and trimethoxy substituents.

- Key Differences :

Physico-Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(4,5-Dibromothiophen-3-yl)ethanone | C₆H₄Br₂OS | 292.97 | 98–102 (lit.) | 0.5 (DMSO) |

| 1-(6-Bromo-3-pyridyl)ethanone | C₇H₆BrNO | 200.03 | 72–75 | 1.2 (MeOH) |

| 1-(3-Methyl-benzofuran-2-yl)-ethanone | C₁₀H₁₀O₂ | 162.19 | 34–36 | 10.5 (EtOH) |

| 1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone | C₁₀H₁₂O₄ | 196.20 | 155–158 | 2.8 (Water) |

Note: Data compiled from experimental reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.